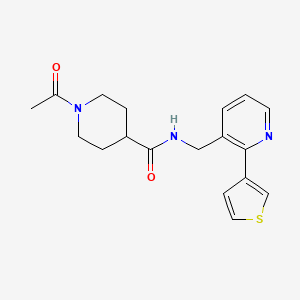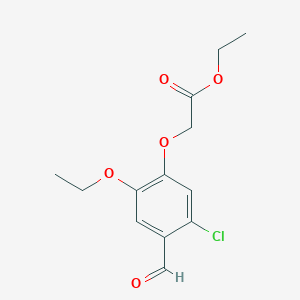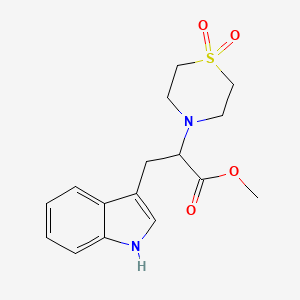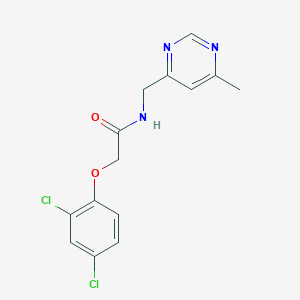![molecular formula C21H13Cl2NS B2952282 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 477867-88-2](/img/structure/B2952282.png)
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline, also known as 4-chloro-2-(4-chlorophenyl)-3-sulfanylquinoline, is a novel synthetic compound that has been gaining attention due to its potential application in the field of scientific research. This compound has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. In addition, this compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450). This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition can be used to study the metabolism of these compounds. Additionally, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline are not fully understood. However, it has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. Additionally, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
The advantages of using 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline in laboratory experiments include its low cost and easy synthesis. Additionally, this compound has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. The main limitation of this compound is that the mechanism of action is not fully understood, and further research is needed to understand its full potential.
未来方向
The future directions for 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its potential as an anti-cancer agent and its ability to inhibit the growth of certain bacteria. Additionally, further research is needed to explore the potential uses of this compound in drug metabolism studies. Finally, it would be beneficial to explore the potential of this compound as a therapeutic agent, as well as its potential applications in other areas of scientific research.
合成方法
The synthesis of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is relatively straightforward and has been reported in several studies. The synthesis begins with the reaction of 4-chlorophenol and sodium sulfide to form 2-(4-chlorophenyl)-3-sulfanylquinoline. This reaction is followed by the addition of 4-chlorophenol to the product, which forms the final product, 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline.
科学研究应用
The most important application of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is its potential as an inhibitor of the enzyme cytochrome P450 (CYP450). This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition can be used to study the metabolism of these compounds. In addition, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)21-20(25-18-11-9-17(23)10-12-18)13-15-3-1-2-4-19(15)24-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGSXKKASWTXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)


![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)
![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)


![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)